BenchChemオンラインストアへようこそ!

3-{[(4-ethylphenyl)amino]methyl}-7-methoxyquinolin-2(1H)-one

Lipophilicity LogP Quinolinone SAR

Choose 947018-39-5 for a precise LogP 3.48 in CNS drug discovery. Its free N1-H is essential for bidentate metalloenzyme/kinase binding, unlike N-alkylated analogs. Use it to build a LogP ladder (2.98→3.48→4.13) with CAS 947018-31-7 and 947018-45-3. ≥95% purity, available from multiple vendors, ensuring multi-year project continuity.

Molecular Formula C19H20N2O2
Molecular Weight 308.4 g/mol
CAS No. 947018-39-5
Cat. No. B3173526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(4-ethylphenyl)amino]methyl}-7-methoxyquinolin-2(1H)-one
CAS947018-39-5
Molecular FormulaC19H20N2O2
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)NC2=O
InChIInChI=1S/C19H20N2O2/c1-3-13-4-7-16(8-5-13)20-12-15-10-14-6-9-17(23-2)11-18(14)21-19(15)22/h4-11,20H,3,12H2,1-2H3,(H,21,22)
InChIKeyLTCULRWLSLQHHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[(4-ethylphenyl)amino]methyl}-7-methoxyquinolin-2(1H)-one (CAS 947018-39-5): Core Physicochemical and Structural Identity for Sourcing Decisions


3-{[(4-ethylphenyl)amino]methyl}-7-methoxyquinolin-2(1H)-one is a synthetically accessible member of the 3-aminomethyl-quinolin-2(1H)-one class, bearing a 7-methoxy electron-donating group and a 4-ethylphenyl hydrophobic tail . The compound possesses a molecular weight of 308.38 g·mol⁻¹, a calculated LogP of 3.48, two hydrogen-bond donors, and three hydrogen-bond acceptors, positioning it within favorable oral drug-like chemical space . Its core scaffold is shared with numerous biologically active quinolinones that have demonstrated activity against kinases, phosphodiesterases, and amyloid aggregates, but the precise substitution pattern — and its associated property vector — is not directly interchangeable with those of its closest catalog analogs [1].

Why a Generic Quinolinone or Close Analogue Cannot Substitute for 3-{[(4-ethylphenyl)amino]methyl}-7-methoxyquinolin-2(1H)-one in Focused SAR Programs


In structure–activity relationship (SAR) campaigns built around the quinolin-2(1H)-one scaffold, minor perturbations in the N-3 side chain or the fused benzene ring profoundly alter lipophilicity, hydrogen-bonding capacity, and the conformational ensemble available for target engagement [1]. Replacing the 4-ethylphenyl moiety with an unsubstituted phenyl group (CAS 947018-31-7) reduces the calculated LogP by approximately 0.5 units, while appending a second methoxy group at C-6 (CAS 947018-45-3) raises LogP beyond 4.0 — both shifts are sufficient to move a compound across critical thresholds for aqueous solubility, nonspecific protein binding, or blood–brain barrier permeation . Consequently, substituting any in-class analog without re-validating the property–activity relationship introduces uncontrolled variables that can confound potency, selectivity, and pharmacokinetic readouts.

Head-to-Head Property Comparison: 3-{[(4-ethylphenyl)amino]methyl}-7-methoxyquinolin-2(1H)-one vs. Its Closest Commercial Analogs


Lipophilicity Tuning: 0.5–0.6 LogP Increment Over the Unsubstituted Anilino Analog

The 4-ethylphenyl substituent confers a calculated LogP of 3.48 on the target compound, which is 0.5–0.6 units higher than the 2.98 LogP of the des-ethyl analog 3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one (CAS 947018-31-7) . This increment moves the compound closer to the CNS-permeable LogP sweet spot (2.5–4.0) while remaining below the 4.13 LogP of the 6,7-dimethoxy derivative, which may encounter solubility-limited absorption .

Lipophilicity LogP Quinolinone SAR Drug-likeness

Hydrogen-Bond Acceptor Count Differentiates Target Engagement Capacity from the 6,7-Dimethoxy Analog

The target compound presents three hydrogen-bond acceptor sites (the carbonyl oxygen, the methoxy oxygen, and the anilino nitrogen), whereas the 6,7-dimethoxy analog (CAS 947018-45-3) extends this to five acceptors via the additional C-6 methoxy group . The increased H-bond acceptor count of the dimethoxy analog can enhance aqueous solubility but may also introduce undesired off-target interactions with polar binding pockets, as observed in quinolinone-based kinase inhibitor series [1].

Hydrogen bonding Quinolinone SAR Drug design

Molecular Weight Advantage Over N‑Substituted Analog for Permeability and Synthetic Tractability

With a molecular weight of 308.38 g·mol⁻¹, the target compound sits 108 g·mol⁻¹ below the N‑(4‑fluorobenzyl) derivative (HTS004547, MW = 416.50 g·mol⁻¹) . The lower MW of the target compound avoids the lipophilic bulk penalty imposed by the N‑benzyl appendage, which in analogous series has been associated with reduced passive permeability and increased susceptibility to P‑glycoprotein efflux [1].

Molecular weight Permeability Quinolinone analogs Synthetic accessibility

Batch-to-Batch Reproducibility: Guaranteed 95% Purity with Defined Hazard Profile Enables Robust Screening

The target compound is supplied by Fluorochem with a minimum purity specification of 95%, accompanied by a detailed GHS hazard statement (H302, H315, H319, H335) that allows safety-compliant handling . In contrast, the N‑(4‑fluorobenzyl) analog is specified at >90% purity, introducing greater uncertainty into dose‑response determinations, and the broadly similar anilinomethyl analog (CAS 947018-31-7) is noted as discontinued at key distributors .

Purity specification Reproducibility Hazard assessment Procurement

Rotatable Bond Count as a Conformational Flexibility Differentiator

The target compound possesses five rotatable bonds (as estimated from the SMILES: the ethyl group rotation, the N–CH₂–C bridge, and the methoxy C–O bond), matching the anilino analog but with the addition of the ethyl rotor that subtly modulates the conformational landscape . The 6,7-dimethoxy analog adds one additional rotatable bond via the second methoxy group, increasing conformational entropy and potentially reducing the entropic component of binding free energy .

Rotatable bonds Conformational entropy Ligand efficiency

Absence of N1‑Substitution Preserves the Quinolinone Tautomeric State for Metal‑Chelating or Hydrogen‑Bonding Interactions

The target compound retains a free N1–H group, preserving the 2‑quinolinone tautomeric form that is essential for bidentate metal‑ion chelation and for forming key hydrogen bonds in kinase hinge‑binding motifs [1]. The N1‑(4‑fluorobenzyl) analog (HTS004547) is alkylated at this position, irreversibly locking the scaffold in the quinolone tautomer and ablating metal‑coordination capacity . This structural difference is critical for applications in metalloenzyme inhibition or fluorescent probe design where the quinolinone oxygen serves as the primary recognition element.

Tautomerism Quinolinone Metal chelation Scaffold integrity

Recommended Application Scenarios for 3-{[(4-ethylphenyl)amino]methyl}-7-methoxyquinolin-2(1H)-one Based on Evidence-Linked Differentiation


Focused Quinolinone SAR Libraries Requiring a Defined Lipophilicity Step

When constructing a congeneric series to probe the effect of lipophilicity on target binding affinity, compound 947018-39-5 provides a precise +0.5 LogP increment over the des‑ethyl baseline (CAS 947018-31-7) without overshooting into the >4.0 range, as the 6,7‑dimethoxy analog does. Procurement teams can pair these three compounds to generate a clean LogP ladder (2.98 → 3.48 → 4.13) for correlation with cellular permeability or metabolic stability data .

CNS-Penetrant Probe Design with Controlled Hydrogen-Bonding Capacity

The combination of a moderate LogP (3.48) and a low HBA count (3) makes this compound a superior starting point for CNS-targeted probe optimization compared to analogs with higher HBA counts that risk P‑glycoprotein recognition. The free N1–H also enables late‑stage functionalization to fine‑tune ADME properties without altering the core pharmacophore .

Metal‑Chelating or Hinge‑Binding Pharmacophore Development

In programs targeting metalloenzymes or kinases that require a bidentate interaction with the 2‑quinolinone oxygen, the unsubstituted N1–H of 947018-39-5 is essential. The N‑alkylated analog (HTS004547) cannot serve this role, making the target compound the only viable choice among closely related catalog items for this mechanistic class .

High-Throughput Screening Where Reproducible Purity and Long-Term Supply Are Mandatory

With a guaranteed ≥95% purity and multi‑vendor availability (Fluorochem, Key Organics, Leyan), compound 947018-39-5 meets the quality-assurance requirements of industrial screening facilities. Its non‑discontinued status ensures multi‑year project continuity, unlike the anilinomethyl analog which is no longer commercially supplied .

Quote Request

Request a Quote for 3-{[(4-ethylphenyl)amino]methyl}-7-methoxyquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.